molecular formula C11H17NO3 B261472 4-[Cyclohexyl(methyl)amino]-4-oxo-2-butenoic acid

4-[Cyclohexyl(methyl)amino]-4-oxo-2-butenoic acid

Cat. No. B261472
M. Wt: 211.26 g/mol
InChI Key: IRBGCRGCLJXWBN-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Cyclohexyl(methyl)amino]-4-oxo-2-butenoic acid, commonly known as CMAB, is a synthetic compound that has gained significant attention in recent years due to its potential applications in various fields of research. CMAB belongs to the class of α-keto acids and is a derivative of pyruvic acid. It has a molecular weight of 205.27 g/mol and a chemical formula of C10H15NO3.

Scientific Research Applications

CMAB has been extensively studied for its potential applications in various fields of research. One of the most significant applications of CMAB is in the field of cancer research. Studies have shown that CMAB has anti-cancer properties and can inhibit the growth of cancer cells. CMAB works by inhibiting the activity of pyruvate dehydrogenase kinase (PDK), which is an enzyme that is overexpressed in cancer cells. By inhibiting PDK, CMAB can reduce the production of ATP, which is essential for the survival of cancer cells.
In addition to its anti-cancer properties, CMAB has also been studied for its potential applications in the treatment of diabetes. Studies have shown that CMAB can improve insulin sensitivity and glucose uptake in skeletal muscle cells. CMAB works by activating the AMP-activated protein kinase (AMPK) pathway, which is a key regulator of glucose metabolism.

Mechanism of Action

The mechanism of action of CMAB involves its inhibition of pyruvate dehydrogenase kinase (PDK). PDK is an enzyme that regulates the activity of pyruvate dehydrogenase (PDH), which is an enzyme that plays a critical role in the production of ATP. By inhibiting PDK, CMAB can increase the activity of PDH, which leads to an increase in the production of ATP. This increase in ATP production can have a significant impact on various cellular processes, including cell proliferation, metabolism, and apoptosis.
Biochemical and Physiological Effects:
CMAB has been shown to have a wide range of biochemical and physiological effects. Studies have shown that CMAB can increase the production of ATP, which can have a significant impact on cellular metabolism. CMAB has also been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells, which can have implications for the treatment of diabetes. Additionally, CMAB has been shown to have anti-cancer properties and can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CMAB in lab experiments is its ability to inhibit the activity of pyruvate dehydrogenase kinase (PDK), which is a key regulator of cellular metabolism. This makes CMAB a valuable tool for studying various cellular processes, including cell proliferation, metabolism, and apoptosis. However, one of the limitations of using CMAB in lab experiments is its potential toxicity. CMAB has been shown to be toxic to some cell lines at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on CMAB. One area of research is the development of more potent and selective PDK inhibitors. This could lead to the development of new anti-cancer drugs and treatments for metabolic disorders such as diabetes. Another area of research is the study of the effects of CMAB on mitochondrial function. Mitochondria play a critical role in cellular metabolism, and studies have shown that CMAB can have both positive and negative effects on mitochondrial function. Further research in this area could lead to a better understanding of the mechanisms underlying the biochemical and physiological effects of CMAB.

Synthesis Methods

The synthesis of CMAB involves the reaction between cyclohexylamine and ethyl pyruvate in the presence of a catalyst such as sodium ethoxide. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization. The yield of CMAB obtained by this method is typically around 60-70%.

properties

Product Name

4-[Cyclohexyl(methyl)amino]-4-oxo-2-butenoic acid

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

(Z)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H17NO3/c1-12(9-5-3-2-4-6-9)10(13)7-8-11(14)15/h7-9H,2-6H2,1H3,(H,14,15)/b8-7-

InChI Key

IRBGCRGCLJXWBN-FPLPWBNLSA-N

Isomeric SMILES

CN(C1CCCCC1)C(=O)/C=C\C(=O)O

SMILES

CN(C1CCCCC1)C(=O)C=CC(=O)O

Canonical SMILES

CN(C1CCCCC1)C(=O)C=CC(=O)O

Origin of Product

United States

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